molecular formula C13H18NO3+ B8472701 6,7,8-Trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium

6,7,8-Trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium

Cat. No.: B8472701
M. Wt: 236.29 g/mol
InChI Key: NFRZLCXZXQSXPU-UHFFFAOYSA-N
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Description

6,7,8-Trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium is a chemical compound belonging to the isoquinolinium family. It is characterized by its unique structure, which includes three methoxy groups and a methyl group attached to the isoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-Trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium typically involves the reaction of appropriate precursors under specific conditions. One common method involves the methylation of 3,4-dihydro-6,7,8-trimethoxyisoquinoline using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6,7,8-Trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium salts, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

6,7,8-Trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex isoquinoline derivatives.

    Biology: Studies have explored its potential as a biochemical probe due to its interaction with specific enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent.

    Industry: It finds applications in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6,7,8-Trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by inhibiting or activating specific proteins. The exact pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-4,4,6-trimethyl-2-pyrimidinethiol
  • 6,7,8-Trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium methyl sulfate

Uniqueness

This compound is unique due to its specific substitution pattern on the isoquinoline core. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for targeted research applications .

Properties

Molecular Formula

C13H18NO3+

Molecular Weight

236.29 g/mol

IUPAC Name

6,7,8-trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium

InChI

InChI=1S/C13H18NO3/c1-14-6-5-9-7-11(15-2)13(17-4)12(16-3)10(9)8-14/h7-8H,5-6H2,1-4H3/q+1

InChI Key

NFRZLCXZXQSXPU-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC2=C(C(=C(C=C2CC1)OC)OC)OC

Origin of Product

United States

Synthesis routes and methods

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